2-chloro-1-isocyanato-4-methoxybenzene
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Overview
Description
2-chloro-1-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, featuring a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-isocyanato-4-methoxybenzene typically involves the reaction of 2-chloro-4-methoxyaniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
2-chloro-4-methoxyaniline+phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Substituted Benzene Derivatives: Formed by substitution reactions involving the chlorine atom.
Scientific Research Applications
2-chloro-1-isocyanato-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-chloro-1-isocyanato-4-methoxybenzene primarily involves its isocyanate group, which is highly reactive towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of ureas or carbamates. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-isocyanato-1-methoxybenzene
- 3-chloro-4-methoxyphenyl isocyanate
- 4-chloro-3-methoxyphenyl isocyanate
Uniqueness
2-chloro-1-isocyanato-4-methoxybenzene is unique due to the specific positioning of its functional groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59741-05-8 |
---|---|
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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